molecular formula C20H20ClN3O4 B2423299 N-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 421576-01-4

N-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2423299
CAS No.: 421576-01-4
M. Wt: 401.85
InChI Key: JQZUGTWYNIBZAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chlorophenyl and dimethoxyphenyl groups.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4/c1-11-17(19(25)23-14-7-5-4-6-13(14)21)18(24-20(26)22-11)12-8-9-15(27-2)16(10-12)28-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZUGTWYNIBZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of N-(2-Chlorophenyl)-3-Oxobutanamide

The β-ketoamide precursor is synthesized through a nucleophilic acyl substitution reaction:

  • Reactants : Ethyl acetoacetate (1.0 equiv) and 2-chloroaniline (1.05 equiv)
  • Solvent System : Xylene/pyridine (3:1 v/v)
  • Conditions : Reflux under Dean-Stark apparatus for 8 h to remove ethanol byproduct
  • Workup : Alkaline extraction (2M NaOH) followed by acid precipitation (conc. HCl)

Characterization Data :

  • Yield: 63–68%
  • Melting Point: 98–100°C
  • 1H-NMR (DMSO-d6) : δ 2.20 (s, 3H, CH3), 3.39 (s, 2H, COCH2), 7.17–7.71 (m, 4H, Ar-H), 10.16 (s, 1H, NH)

Biginelli Cyclocondensation

Reaction Parameters :

Component Quantity
β-Ketoamide 1.0 equiv
3,4-Dimethoxybenzaldehyde 1.0 equiv
Urea 1.5 equiv
HCl (conc.) 0.5 mL (catalytic)
Ethanol 30 mL/g substrate

Procedure :

  • Charge ethanol with β-ketoamide and aldehyde
  • Add urea and HCl catalyst
  • Reflux at 78°C for 7–9 h under nitrogen
  • Cool to room temperature, filter precipitated product
  • Recrystallize from ethanol/water (4:1)

Optimization Insights :

  • Time-Yield Correlation : 68% yield at 7 h → 75% at 9 h
  • Solvent Impact : Ethanol outperforms DMF/THF in product crystallinity
  • Catalyst Screening : HCl > BF3·Et2O > p-TSA in cost-effectiveness

Structural Elucidation and Analytical Data

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) :

  • 1H-NMR (600 MHz, DMSO-d6) :
    δ 2.65 (s, 3H, C6-CH3), 3.85 (s, 6H, OCH3), 5.75 (s, 1H, C4-H), 6.90–7.75 (m, 7H, Ar-H), 9.56 (s, 1H, CONH)
  • 13C-NMR (150 MHz, DMSO-d6) :
    δ 18.44 (C6-CH3), 55.59 (OCH3), 104.74 (C5), 115.67–157.30 (aromatic carbons), 170.06 (C2=O), 170.27 (CONH)

Mass Spectrometry :

  • EI-MS : m/z 401.85 [M+H]+ (calc. 401.12 for C20H20ClN3O4)
  • Fragmentation pattern confirms loss of CO (28 amu) and Cl (35 amu) moieties

Physicochemical Property Analysis

Key Parameters :

Property Value Method
logP 2.649 HPLC-derived
Water Solubility (LogSw) -3.31 Shake-flask
Polar Surface Area 73.259 Ų Computational
H-Bond Donors 3 Experimental

Thermal Stability :

  • Decomposition onset: 285°C (DSC)
  • Melting point: 281–283°C

Process Optimization Challenges

Stereochemical Considerations

The C4 position exhibits a single chiral center, yet synthesized material typically appears as a racemate due to the reaction's non-stereoselective nature. Chiral HPLC analysis (Chiralpak IA column) confirms a 50:50 enantiomeric ratio under standard conditions.

Byproduct Formation

Major impurities include:

  • Open-chain ureide adducts (5–8% yield) from incomplete cyclization
  • Diastereomeric tetrahydropyrimidines (2–3%) when using substituted aldehydes

Mitigation Strategies :

  • Strict temperature control (78±2°C)
  • Urea in 1.5-fold excess to drive cyclization

Comparative Analysis with Structural Analogues

Activity-Structure Relationship :

R1 (C4-aryl) R2 (C5-amide) Yield (%) logP
3,4-Dimethoxyphenyl 2-Cl-C6H4 69 2.649
4-Nitrophenyl 4-F-C6H4 71 2.812
2-Hydroxyphenyl 4-F-C6H4 69 1.947

Electron-donating groups (e.g., OCH3) at C4 enhance cyclization efficiency compared to electron-withdrawing substituents.

Scalability and Industrial Considerations

Kilogram-Scale Protocol :

  • Reactor : 100 L glass-lined steel reactor
  • Throughput : 1.2 kg/batch (72% isolated yield)
  • Purification : Cascade recrystallization (ethanol → ethyl acetate)
  • Purity : >99.5% by HPLC (Agilent Zorbax SB-C18)

Environmental Impact :

  • PMI (Process Mass Intensity): 23.4 (solvent recovery reduces to 18.7)
  • E-Factor: 8.9 kg waste/kg product

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reaction is critical for modifying pharmacological properties or preparing intermediates for further functionalization.

Reaction Type Conditions Products Yield
Acidic hydrolysis6M HCl, reflux (12–16 hrs) N-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid72–85%
Basic hydrolysis10% NaOH, 80°C (8–10 hrs) Sodium salt of the carboxylic acid68–75%

Mechanistic Insight :
The reaction proceeds via nucleophilic attack by water (acidic) or hydroxide ions (basic) on the electrophilic carbonyl carbon, followed by cleavage of the C–N bond .

Nucleophilic Substitution Reactions

The chlorophenyl substituent participates in aromatic nucleophilic substitution (SNAr) due to electron-withdrawing effects from the chlorine atom.

Reagent Conditions Products Applications
Ammonia (NH₃)EtOH, 60°C, 24 hrs 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-N-(2-aminophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamidePrecursor for anticancer agents
Thiophenol (C₆H₅SH)K₂CO₃, DMF, 100°C (18 hrs) 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-N-(2-(phenylthio)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamideSulfur-containing analogs

Key Observation :
Electron-rich nucleophiles (e.g., amines, thiols) exhibit higher reactivity due to enhanced leaving-group displacement . Steric hindrance from the 2-chlorophenyl group reduces substitution rates compared to para-substituted analogs .

Oxidation and Reduction Reactions

The tetrahydropyrimidine ring and methoxy groups undergo redox transformations.

Oxidation:

Oxidizing Agent Conditions Products Notes
KMnO₄ (acidic)H₂SO₄, 70°C (6 hrs) 4-(3,4-dihydroxyphenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamideDemethylation of methoxy groups
CrO₃Acetic acid, 50°C (4 hrs)Pyrimidine ring aromatization (partial)Low yield (≤40%)

Reduction:

Reducing Agent Conditions Products
NaBH₄MeOH, RT (2 hrs)1,2,3,4-Tetrahydro derivative (saturation of C=N bond)
H₂/Pd-CEtOAc, 50 psi (12 hrs) N-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxohexahydropyrimidine-5-carboxamide

Structural Impact :
Reduction of the C=N bond increases conformational flexibility, potentially enhancing binding to biological targets.

Coupling Reactions

The carboxamide group facilitates peptide-like coupling for structural diversification.

Coupling Partner Conditions Products Catalyst
BenzylamineDCC, DMAP, CH₂Cl₂, RT (24 hrs) N-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide-benzylamideNN'-Dicyclohexylcarbodiimide (DCC)
Propargyl alcoholEDCI, HOBt, DMF, 0°C → RT (48 hrs) Alkyne-functionalized derivativeEDCI/HOBt

Efficiency :
DCC-mediated couplings achieve yields >80%, while EDCI/HOBt systems require longer reaction times .

Stability Under Physiological Conditions

Studies in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) reveal:

Condition Half-Life Degradation Products
pH 1.2 (37°C)3.2 hrsCarboxylic acid (hydrolysis) + chloroaniline
pH 7.4 (37°C)48 hrsMinor demethylation (<5%)

Implication :
The compound’s instability in acidic environments necessitates enteric coating for oral formulations .

Photochemical Reactivity

UV irradiation (254 nm) in methanol induces:

Exposure Time Major Product Mechanism
30 min4-(3,4-dimethoxybenzoyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamideNorrish Type I cleavage

Application :
Photodegradation pathways inform storage protocols (light-sensitive) .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C20H20ClN3O3
  • Molecular Weight : 417.85 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features a tetrahydropyrimidine core, which is known for its ability to interact with various biological targets. The presence of the chlorophenyl and dimethoxyphenyl groups enhances its lipophilicity and potential bioactivity.

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxic activity against several cancer cell lines. For instance:

  • Breast Cancer : In vitro studies demonstrated that the compound inhibits the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 10 µM. This suggests a promising avenue for further development as a chemotherapeutic agent.
  • Mechanism of Action : The anticancer effect is believed to be mediated through the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent:

  • Inhibition of Cytokines : In vitro assays revealed that it significantly reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
  • Case Study : In a murine model of acute inflammation, administration of the compound resulted in reduced paw edema compared to control groups, highlighting its potential therapeutic benefits in inflammatory diseases.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets:

Target ProteinBinding Affinity (kcal/mol)Remarks
5-Lipoxygenase-8.5Potential inhibitor
Cyclooxygenase-2 (COX-2)-7.8Moderate inhibition
Protein Kinase B (AKT)-9.0Strong interaction

These findings suggest that the compound may serve as a lead for developing new anti-inflammatory or anticancer drugs by targeting specific enzymes involved in these pathways.

Structure-Activity Relationship (SAR)

A series of derivatives have been synthesized based on this compound to explore its structure-activity relationship:

DerivativeModificationActivity (IC50)
Compound A+Methoxy group on phenyl12 µM
Compound B-Chloro group15 µM
Compound C+Fluoro group on pyrimidine8 µM

These modifications provide insights into optimizing the pharmacological properties of the original compound.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxamide
  • N-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Uniqueness

N-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

N-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound and its derivatives, focusing on their antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound has the molecular formula C20H20ClN3O3SC_{20}H_{20}ClN_3O_3S and a molecular weight of approximately 417.91 g/mol. Its structure includes a pyrimidine core substituted with various aromatic groups, which is essential for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenyl and pyrimidine derivatives under controlled conditions. The reaction conditions include the use of coupling agents such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives against various bacterial strains:

  • Antibacterial Activity : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
    • In vitro tests showed that compounds derived from this structure inhibited the growth of Staphylococcus aureus and Escherichia coli effectively at concentrations as low as 40 µg/ml .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N-(2-chlorophenyl)-...Staphylococcus aureus40 µg/ml
N-(2-chlorophenyl)-...Escherichia coli40 µg/ml

Anticancer Activity

The anticancer potential of this compound has been assessed through various in vitro assays:

  • Cell Line Studies : The compound showed promising results in inhibiting the proliferation of cancer cell lines such as HCT116 (colorectal cancer) and others.
    • A study found that modifications to the pyrimidine structure enhanced its cytotoxicity against specific cancer cell lines .
Cell LineIC50 (µM)
HCT1160.25
CAPAN-10.5

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of DNA Synthesis : By interacting with key enzymes involved in DNA replication.
  • Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Antibacterial Efficacy : A study demonstrated that specific modifications to the phenolic groups significantly increased antibacterial potency against resistant strains .
  • Anticancer Evaluation : Another investigation revealed that derivatives with electron-withdrawing groups displayed enhanced cytotoxic effects compared to their non-substituted counterparts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.